N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide
Description
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c20-12-17(16-6-5-13-3-1-2-4-15(13)11-16)21-19(26)14-7-8-18-22-23-24-25(18)10-9-14/h1-6,11,14,17H,7-10,12,20H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXVRMKQODOLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CCC1C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide can be represented as follows:
This compound features a naphthalene moiety linked to a tetrahydro-tetrazole structure, which is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, a series of tetrahydropyrazino[1,2-a]indole analogs were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the structure can significantly enhance biological activity:
- Inhibition of Cell Growth : The GI50 values (concentration required to inhibit cell growth by 50%) for some analogs were reported as low as 2.94 µM against the MDA-MB-468 breast cancer cell line, indicating potent anticancer activity .
- Synergistic Effects : Some compounds showed synergistic effects when combined with other anticancer agents like gefitinib, suggesting potential for combination therapies .
The mechanism of action for this compound is still under investigation. However, compounds of similar structure have been found to interact with various cellular pathways:
- EGFR Pathway : Inhibiting the phosphorylation of Akt in the EGFR signaling pathway is one proposed mechanism through which these compounds exert their effects .
- Selective Toxicity : The selectivity towards certain cancer cell lines (e.g., MDA-MB-468 over MCF-7) highlights the potential for targeted therapies based on structural modifications .
Syntheses and Derivatives
The synthesis of this compound involves multi-step organic reactions. Key steps typically include:
- Formation of the tetrazole ring.
- Introduction of the naphthalene side chain.
- Final carboxamide formation.
Case Studies
Several studies have explored derivatives of this compound to assess their biological activity further:
| Compound | Structure | GI50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | Structure A | 5.2 | MDA-MB-468 |
| Compound B | Structure B | 12.2 | MCF-7 |
| Compound C | Structure C | 9.6 | MDA-MB-468 |
These findings emphasize how structural variations can influence biological outcomes significantly.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Core: The tetrazoloazepine core in the target compound distinguishes it from triazole () or thiazolo-pyrimidine () analogs. This core’s fused bicyclic system may enhance metabolic stability compared to monocyclic heterocycles .
Key Observations :
- The target compound’s synthesis likely involves amide bond formation between a tetrazoloazepine carboxylic acid derivative and a naphthalenylethylamine, analogous to methods in for oxazole derivatives .
- Copper-catalyzed click chemistry () is unsuitable for the tetrazoloazepine core but highlights alternative strategies for introducing triazole motifs in related structures .
Table 3: Inferred Properties Based on Structural Analogs
Key Observations :
- The naphthalene group in the target compound reduces aqueous solubility compared to pentetrazol but may enhance blood-brain barrier penetration .
Preparation Methods
Synthetic Routes
Construction of the Tetrazolo[1,5-a]azepine Core
The tetrazoloazepine scaffold is typically synthesized via cyclization or multicomponent reactions (MCRs). Two primary approaches are documented:
Cyclization of Azide-Containing Intermediates
A common method involves the cyclization of azides with nitriles or carbonyl compounds. For example:
- Formation of Azepine Precursor : Cyclohexenone derivatives are treated with hydrazine to form hydrazones, which undergo Beckmann rearrangement or Schmidt reaction to yield 6,7,8,9-tetrahydro-5H-azepin-7-amine intermediates.
- Tetrazole Ring Closure : The amine intermediate reacts with sodium azide and a nitrile source (e.g., trichloroacetonitrile) under acidic conditions to form the tetrazole ring.
- Step 1 : 4-(4-Chloroanilino)-4-ketobutyric acid is cyclized with AlCl₃ in dichloroethane at 60°C for 4 hours to form 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione.
- Step 2 : The diketone is treated with sodium azide and ammonium chloride in ethanol under reflux to yield the tetrazoloazepine core.
Multicomponent Reactions (MCRs)
Ugi and Passerini reactions enable simultaneous assembly of the azepine and tetrazole rings. For instance:
- A mixture of 2-azidoethylamine, cyclohexanone, and an isocyanide undergoes a one-pot Ugi-azide reaction to form the tetrazoloazepine framework.
Key Reaction Conditions :
- Solvent: Methanol or ethanol.
- Temperature: 50–70°C.
- Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid).
Synthesis of the Naphthalenylethylamine Side Chain
The naphthalenylethylamine moiety is prepared via reductive amination or nitrile reduction:
Reductive Amination of 2-Naphthaldehyde
- Step 1 : 2-Naphthaldehyde reacts with ethylenediamine in the presence of NaBH₃CN to form N-(2-naphthalen-2-ylethyl)ethylenediamine.
- Step 2 : Selective deprotection of the primary amine using HCl/EtOH yields 2-amino-1-naphthalen-2-ylethylamine.
Reduction of 2-Naphthylacetonitrile
- Step 1 : 2-Naphthylacetonitrile is reduced with LiAlH₄ in THF to form 2-amino-1-naphthalen-2-ylethylamine.
Yield Optimization :
Amide Coupling of Core and Side Chain
The final step involves coupling the tetrazoloazepine-7-carboxylic acid with the naphthalenylethylamine:
Carbodiimide-Mediated Coupling
- Activation : The carboxylic acid is activated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
- Coupling : The activated intermediate reacts with 2-amino-1-naphthalen-2-ylethylamine at 0–25°C for 12–24 hours.
Typical Conditions :
- Molar Ratio: 1:1.2 (acid:amine).
- Solvent: Dichloromethane or DMF.
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane).
Mixed Carbonate Method
Reaction Mechanisms and Optimization
Tetrazole Formation
The [2+3] cycloaddition between azides and nitriles proceeds via a concerted mechanism, with transition states stabilized by electron-withdrawing groups on the nitrile. Key factors affecting yield:
Amide Bond Formation
The carbodiimide-mediated coupling follows a two-step mechanism:
- Activation : EDCl reacts with the carboxylic acid to form an O-acylisourea intermediate.
- Nucleophilic Attack : The amine displaces the leaving group, forming the amide bond.
Common Side Reactions :
- Racemization : Minimized by using HOBt and low temperatures.
- O-Acylation : Suppressed by using excess amine.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.25 (m, 7H, naphthalene), 3.65–3.12 (m, 6H, azepine CH₂), 2.95 (s, 2H, NH₂), 1.89–1.45 (m, 4H, azepine CH₂).
- ¹³C NMR : δ 172.1 (C=O), 156.3 (tetrazole C-N), 134.2–126.4 (naphthalene C), 45.2–28.7 (azepine CH₂).
- HRMS : Calculated for C₂₃H₂₅N₆O [M+H]⁺: 425.2089; Found: 425.2093.
Q & A
Basic: What synthetic methodologies are effective for preparing this compound?
Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A representative procedure involves:
- Reacting a naphthalene-derived alkyne with a tetrazoloazepine-containing azide in a 3:1 t-BuOH/H2O solvent system.
- Using Cu(OAc)2 (10 mol%) as a catalyst at room temperature for 6–8 hours .
- Monitoring progress via TLC (hexane:ethyl acetate, 8:2), followed by extraction, drying, and recrystallization in ethanol .
Advanced: How can researchers resolve contradictions in NMR data when analyzing stereochemistry?
Answer:
Contradictions in NMR data (e.g., unexpected splitting or integration ratios) require:
- Iterative refinement : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts (e.g., δ 5.38–8.61 ppm for protons) with computational predictions using density functional theory (DFT) .
- Cross-validation : Confirm stereochemistry via X-ray crystallography using SHELXL for refinement, which resolves ambiguities in bond angles and torsional strains .
- Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect conformational exchange in flexible regions (e.g., the tetrazoloazepine ring) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm<sup>-1</sup>, NH stretches at ~3260 cm<sup>-1</sup>) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the naphthyl group (δ 7.20–8.61 ppm) and tetrazoloazepine backbone (δ 52.0–165.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> calculated for C19H22N6O: 350.43) with <0.001 ppm error .
Advanced: How to optimize reaction conditions to minimize by-products?
Answer:
By-product formation (e.g., dimerization or oxidation) can be mitigated by:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalyst tuning : Replace Cu(OAc)2 with CuI or ligand-accelerated systems (e.g., TBTA) to enhance regioselectivity .
- Temperature control : Conduct reactions under reflux (60–80°C) to accelerate kinetics while avoiding thermal degradation .
Basic: What are the key structural features confirmed by X-ray crystallography?
Answer:
X-ray studies using SHELXL reveal:
- Tetrazoloazepine ring conformation : Boat-like geometry with a dihedral angle of 15.5° between naphthyl and carboxamide groups .
- Hydrogen bonding : NH···O interactions (2.1–2.3 Å) stabilize the crystal lattice .
- Chirality : Absolute configuration (R/S) at the 2-aminoethyl moiety confirmed via Flack parameter analysis .
Advanced: How to model the compound’s 3D conformation using computational tools?
Answer:
- Molecular mechanics : Use software like Avogadro or Gaussian to simulate bond lengths (e.g., C-N: 1.47 Å) and angles (e.g., C-C-N: 112°) based on crystallographic data .
- Docking studies : Map the compound’s pharmacophore (naphthyl hydrophobic core, tetrazole H-bond acceptor) to predict target binding (e.g., enzyme active sites) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., water/ethanol) to analyze conformational flexibility of the tetrahydroazepine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
